3-Chlorosulfonyl-4-isopropyl-benzoic acid

Organic Synthesis Reagent Weighing Stoichiometry

Researchers synthesizing Cariporide or NHE-1 inhibitor analogs require the exact 4-isopropyl-3-chlorosulfonyl substitution pattern for successful outcomes. 3-Chlorosulfonyl-4-isopropyl-benzoic acid provides a validated synthetic entry to this chemical space. • Direct electrophile for sulfonamide library synthesis with pre-installed isopropyl pharmacophore. • Established reduction pathway to 4-isopropyl-3-sulfinobenzoic acid. • Supplied with ≥97% purity for reproducible R&D results. Procurement managers benefit from competitive bulk pricing and reliable global shipping.

Molecular Formula C10H11ClO4S
Molecular Weight 262.71 g/mol
CAS No. 59815-29-1
Cat. No. B1593689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorosulfonyl-4-isopropyl-benzoic acid
CAS59815-29-1
Molecular FormulaC10H11ClO4S
Molecular Weight262.71 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl
InChIInChI=1S/C10H11ClO4S/c1-6(2)8-4-3-7(10(12)13)5-9(8)16(11,14)15/h3-6H,1-2H3,(H,12,13)
InChIKeyKSRCCOHUNHPILB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorosulfonyl-4-isopropyl-benzoic Acid (CAS 59815-29-1): A Strategic Benzoic Acid Sulfonyl Chloride for Chemical Synthesis and Procurement


3-Chlorosulfonyl-4-isopropyl-benzoic acid (CAS 59815-29-1) is a bifunctional benzoic acid derivative featuring a carboxylic acid group at the 1-position, an electrophilic chlorosulfonyl (-SO2Cl) group at the 3-position, and an isopropyl substituent at the 4-position [1]. This specific substitution pattern confers a unique combination of properties: the carboxylic acid provides a handle for further derivatization or salt formation, the sulfonyl chloride moiety serves as a highly reactive electrophilic center for nucleophilic substitution , and the isopropyl group introduces steric bulk and lipophilicity. With a molecular weight of 262.71 g/mol and a molecular formula of C10H11ClO4S , this compound is typically supplied as a solid with a purity of 95% or higher for research and development purposes .

Why 3-Chlorosulfonyl-4-isopropyl-benzoic Acid (CAS 59815-29-1) Cannot Be Interchanged with Generic Benzoic Acid Sulfonyl Chlorides


Benzoic acid sulfonyl chlorides are a broad class of reagents, but their utility in specific synthetic pathways is dictated by the exact position and nature of substituents on the aromatic ring. The isopropyl group at the 4-position of 3-Chlorosulfonyl-4-isopropyl-benzoic acid introduces a critical steric and electronic modulation that influences reaction kinetics and regioselectivity in subsequent transformations [1]. This contrasts sharply with simpler analogs like 3-(Chlorosulfonyl)benzoic acid (CAS 4025-64-3), which lacks the isopropyl group and is commonly employed as a general sulfonyl halide in PPARδ agonist synthesis . Furthermore, the chlorosulfonyl group at the 3-position distinguishes it from the 4-sulfamoyl analog (CAS 59815-30-4), which is a stable sulfonamide rather than a reactive electrophile. Substituting any of these compounds would alter the steric environment, change the electrophilicity of the sulfonyl chloride, or completely abolish the desired reactivity profile, potentially leading to synthetic failure or a different biological outcome.

Quantitative Evidence for 3-Chlorosulfonyl-4-isopropyl-benzoic Acid (CAS 59815-29-1) vs. Closest Analogs: Why It Matters for Scientific Selection


Molecular Weight Differentiation for Solid-State Handling and Stoichiometry

The molecular weight of 3-Chlorosulfonyl-4-isopropyl-benzoic acid (262.71 g/mol) is significantly higher than that of its non-isopropyl analog, 3-(Chlorosulfonyl)benzoic acid (220.63 g/mol) [1]. This difference directly impacts the mass required for equimolar reactions. For a reaction requiring 10 mmol of sulfonyl chloride, 2.63 g of the target compound is needed compared to 2.21 g of the simpler analog. This 19% mass increase is non-trivial for procurement and inventory management, especially for scaled-up reactions.

Organic Synthesis Reagent Weighing Stoichiometry

Reactive Electrophilicity vs. Stable Sulfonamide: A Functional Group Comparison

The -SO2Cl group in 3-Chlorosulfonyl-4-isopropyl-benzoic acid is a potent electrophile that readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and related derivatives . In contrast, 4-Isopropyl-3-sulfamoylbenzoic acid (CAS 59815-30-4) possesses a stable -SO2NH2 group, which is not electrophilic and does not participate in analogous substitution reactions [1]. This functional group distinction is absolute; the sulfamoyl analog cannot serve as a building block for sulfonamide synthesis via nucleophilic attack.

Chemical Reactivity Sulfonyl Chloride Sulfonamide

Synthetic Route Validation: Exclusive Intermediate in Cariporide Synthesis

3-Chlorosulfonyl-4-isopropyl-benzoic acid is an essential intermediate in the patented synthesis of Cariporide mesylate, a selective sodium-hydrogen exchange (NHE-1) inhibitor [1]. The synthetic route involves the sulfonation of 4-isopropylbenzoic acid with hot chlorosulfonic acid, directly yielding the target compound, which is then reduced to the corresponding sulfinic acid and further elaborated [2]. Neither the non-isopropyl analog (CAS 4025-64-3) nor the 4-chlorosulfonyl regioisomer (CAS 10130-89-9) can substitute in this specific sequence because the isopropyl group is a structural feature of the final drug molecule, Cariporide.

Medicinal Chemistry Process Chemistry Cardiovascular Research

High-Value Application Scenarios for 3-Chlorosulfonyl-4-isopropyl-benzoic Acid (CAS 59815-29-1) Based on Quantified Differentiation


Synthesis of Cariporide and Related NHE-1 Inhibitors

This compound is a critical intermediate in the synthesis of Cariporide mesylate, a selective sodium-hydrogen exchanger (NHE-1) inhibitor investigated for cardiovascular applications [1]. The synthetic pathway, as described in patent literature, relies on the specific sulfonation of 4-isopropylbenzoic acid to yield 3-chlorosulfonyl-4-isopropyl-benzoic acid. Subsequent reduction and alkylation steps lead to the final benzoylguanidine structure. Any deviation from this specific intermediate (e.g., using a non-isopropyl analog or a regioisomer) would result in an incorrect product. Therefore, procurement of this exact compound is mandatory for replicating the published synthesis of Cariporide or for developing novel analogs within this chemical series [2].

Preparation of 4-Isopropyl-3-Sulfinobenzoic Acid Derivatives

The reduction of 3-Chlorosulfonyl-4-isopropyl-benzoic acid with sodium sulfite in hot NaOH solution yields 4-isopropyl-3-sulfinobenzoic acid [1]. This sulfinic acid intermediate serves as a versatile building block for introducing the 4-isopropyl-3-sulfonyl motif into more complex molecules. Researchers aiming to synthesize sulfones or sulfonamides bearing the specific 4-isopropyl substitution pattern require this starting material, as alternative routes (e.g., starting from 3-iodo-4-isopropylbenzoic acid) involve additional steps and different reagents [3]. The direct reduction pathway offers a concise and validated entry to this chemical space.

Targeted Synthesis of Isopropyl-Containing Sulfonamide Libraries

The electrophilic chlorosulfonyl group of 3-Chlorosulfonyl-4-isopropyl-benzoic acid enables the rapid, parallel synthesis of diverse sulfonamide libraries via reaction with a wide range of amine nucleophiles [1]. The isopropyl group provides a defined steric and lipophilic handle that can be exploited in structure-activity relationship (SAR) studies. Unlike the simpler 3-(Chlorosulfonyl)benzoic acid, which yields unsubstituted phenyl sulfonamides, this compound directly installs an isopropyl moiety onto the sulfonamide scaffold without the need for additional synthetic steps. This makes it a preferred reagent for medicinal chemistry programs where the 4-isopropyl substitution is a desirable pharmacophore element or a key contributor to target binding [2].

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